(2-Methyl-5-nitrophenyl)methanol (2-Methyl-5-nitrophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 22474-47-1
VCID: VC3840518
InChI: InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3
SMILES: CC1=C(C=C(C=C1)[N+](=O)[O-])CO
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

(2-Methyl-5-nitrophenyl)methanol

CAS No.: 22474-47-1

Cat. No.: VC3840518

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-5-nitrophenyl)methanol - 22474-47-1

Specification

CAS No. 22474-47-1
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name (2-methyl-5-nitrophenyl)methanol
Standard InChI InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3
Standard InChI Key IBQRNQSJJZLSTK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])CO
Canonical SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])CO

Introduction

Structural and Molecular Characteristics

(2-Methyl-5-nitrophenyl)methanol consists of a benzene ring substituted at the 2-position with a methyl group, at the 5-position with a nitro group, and at the para position relative to the nitro group with a hydroxymethyl (-CH₂OH) moiety. The IUPAC name, 2-methyl-5-nitrobenzenemethanol, reflects this substitution pattern. The compound’s planar aromatic system allows for π-π interactions, while the polar nitro and hydroxyl groups enable hydrogen bonding and dipole-dipole interactions .

Table 1: Molecular Properties of (2-Methyl-5-nitrophenyl)methanol

PropertyValue
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
CAS Number22474-47-1
SMILESCOc1cc(N+[O-])ccc1C
Key Functional GroupsNitro, Methyl, Hydroxymethyl

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (2-Methyl-5-nitrophenyl)methanol typically involves nitration and functional group transformation steps. A common approach begins with 2-methylphenol (o-cresol), which undergoes nitration to yield 2-methyl-5-nitrophenol . This intermediate is then subjected to hydroxymethylation via sulfonate ester formation and subsequent hydrolysis. For instance, 2-methyl-5-nitrophenol reacts with methanesulfonic acid chloride in the presence of pyridine to form a sulfonate ester, which is hydrolyzed under acidic or alkaline conditions to introduce the hydroxymethyl group .

Key Steps:

  • Nitration: Concentrated nitric acid in sulfuric acid introduces the nitro group at the 5-position of 2-methylphenol .

  • Sulfonation: Methanesulfonic acid chloride reacts with the phenolic hydroxyl group to form a sulfonate ester .

  • Hydrolysis: The sulfonate ester undergoes hydrolysis in aqueous conditions to yield the hydroxymethyl derivative .

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and purity. Optimal conditions include controlled temperatures (20–50°C) and stoichiometric ratios to minimize byproducts such as di-nitrated derivatives . Catalysts like pyridine accelerate sulfonation, while neutralization steps prevent unwanted side reactions during hydrolysis .

Chemical Reactivity and Derivatives

Oxidation and Reduction

The hydroxymethyl group undergoes oxidation to form 2-methyl-5-nitrobenzaldehyde using agents like pyridinium chlorochromate (PCC) . Conversely, the nitro group can be reduced to an amine using hydrogen gas over palladium catalysts, yielding 5-amino-2-methylbenzenemethanol—a potential precursor for pharmaceuticals .

Electrophilic Substitution

The electron-deficient aromatic ring participates in electrophilic substitution reactions. For example, bromination at the 4-position occurs in the presence of FeBr₃, producing 4-bromo-2-methyl-5-nitrobenzenemethanol .

Table 2: Representative Reactions of (2-Methyl-5-nitrophenyl)methanol

Reaction TypeReagents/ConditionsProduct
OxidationPCC, CH₂Cl₂2-Methyl-5-nitrobenzaldehyde
ReductionH₂, Pd/C, ethanol5-Amino-2-methylbenzenemethanol
BrominationBr₂, FeBr₃, 0°C4-Bromo-2-methyl-5-nitrobenzenemethanol

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s nitro and hydroxymethyl groups make it a valuable intermediate in synthesizing bioactive molecules. For instance, reduction of the nitro group yields aminobenzyl alcohols, which are precursors to antipsychotic drugs like haloperidol analogs .

Dye and Pigment Synthesis

Nitroaromatics are key components in azo dyes. (2-Methyl-5-nitrophenyl)methanol can be diazotized and coupled with naphthol derivatives to produce orange-red pigments used in textiles and inks .

Analytical Chemistry

Gas chromatography (GC) with 5% phenyl methyl siloxane columns has been employed to analyze derivatives of this compound, achieving retention indices of ~2186 under programmed temperature conditions .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Nitroaromatics

CompoundStructural FeaturesReactivity/Applications
2-Methyl-5-nitrophenolLacks hydroxymethyl groupLess polar; limited solubility
4-Chloro-2-methyl-5-nitrophenolChlorine substituentHigher electrophilicity
2-Methyl-5-nitrobenzaldehydeOxidized formCross-coupling reactions

The hydroxymethyl group in (2-Methyl-5-nitrophenyl)methanol enhances its solubility in polar solvents compared to 2-methyl-5-nitrophenol, facilitating its use in aqueous reaction systems .

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